2,2-Dihydroxy-1-(4-methylphenyl)ethanone
CAS No.: 16208-14-3
Cat. No.: VC21073224
Molecular Formula: C9H10O3
Molecular Weight: 166.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16208-14-3 |
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Molecular Formula | C9H10O3 |
Molecular Weight | 166.17 g/mol |
IUPAC Name | 2,2-dihydroxy-1-(4-methylphenyl)ethanone |
Standard InChI | InChI=1S/C9H10O3/c1-6-2-4-7(5-3-6)8(10)9(11)12/h2-5,9,11-12H,1H3 |
Standard InChI Key | GXHQJKVATXFHBV-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C(=O)C(O)O |
Canonical SMILES | CC1=CC=C(C=C1)C(=O)C(O)O |
Introduction
2,2-Dihydroxy-1-(4-methylphenyl)ethanone, also known as 2,2-Dihydroxy-1-(p-tolyl)ethanone, is an organic compound with the molecular formula C9H10O3. It is characterized by the presence of two hydroxyl groups and a ketone group attached to a phenyl ring substituted with a methyl group. The compound has been studied for its chemical properties, biological activities, and potential applications in various fields.
Synthesis Methods
The synthesis of 2,2-Dihydroxy-1-(4-methylphenyl)ethanone can be achieved through several methods. One common approach involves the reaction of 4-methylbenzaldehyde with dihydroxyacetone under acidic conditions. The reaction typically proceeds as follows:
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Starting Materials: 4-methylbenzaldehyde and dihydroxyacetone.
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Reaction Conditions: Acidic medium, often using hydrochloric acid or sulfuric acid as the catalyst.
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Procedure: The reactants are mixed and heated to facilitate the condensation reaction, leading to the formation of this compound.
Biological Activities
2,2-Dihydroxy-1-(4-methylphenyl)ethanone exhibits notable biological activities, including:
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Antioxidant Activity: Research indicates that this compound exhibits strong antioxidant activity, attributed to its ability to scavenge free radicals, thereby protecting cellular components from oxidative damage.
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Antimicrobial Activity: The compound has demonstrated antimicrobial properties against various pathogens, such as Staphylococcus aureus and Escherichia coli, showing potential as a natural antimicrobial agent.
Applications in Research and Industry
2,2-Dihydroxy-1-(4-methylphenyl)ethanone is used in various applications:
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Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
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Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
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Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
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Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.
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